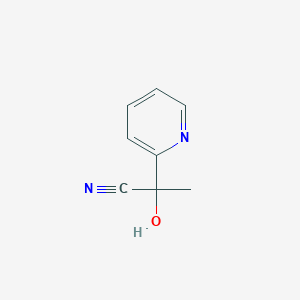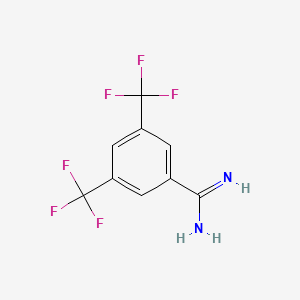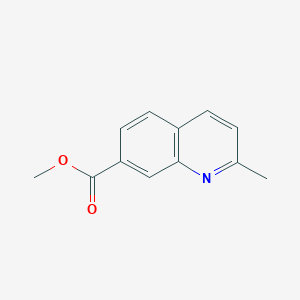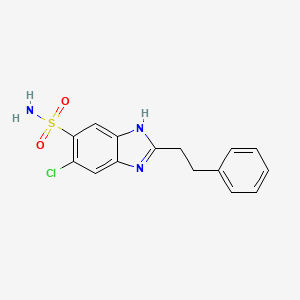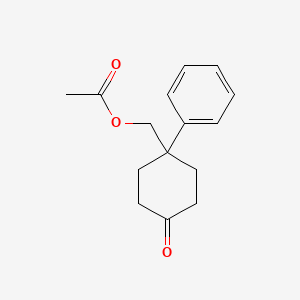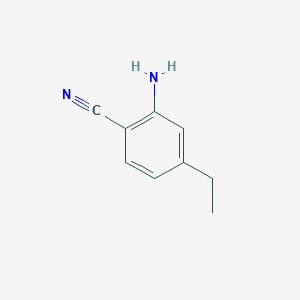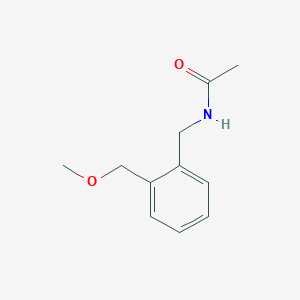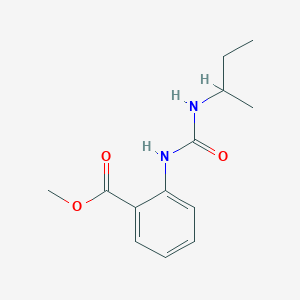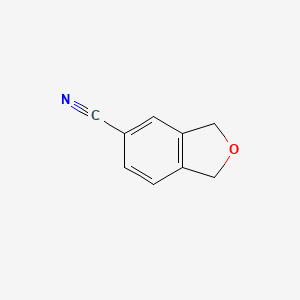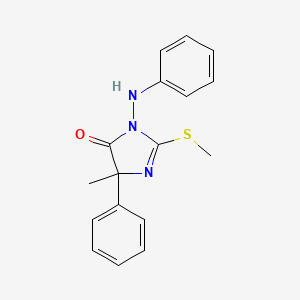
(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one is a heterocyclic compound with a unique structure that includes both imidazoline and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-methylthio-4-phenyl-2-imidazolin-5-one with aniline derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazoline ring can be reduced under hydrogenation conditions to yield the corresponding imidazolidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Imidazoles: These compounds share the imidazole ring structure and are known for their broad range of pharmacological activities.
Uniqueness: (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one is unique due to its combination of imidazoline and thioether functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI Key |
LMVPQMGRYSRMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


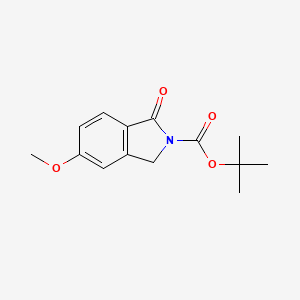
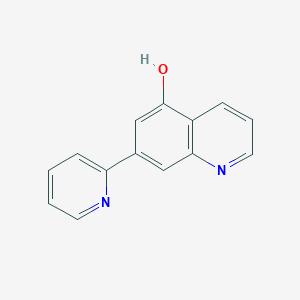
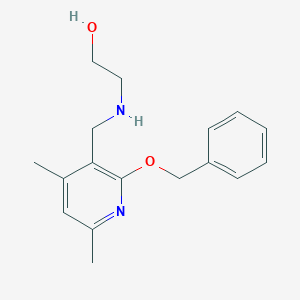
![4-[2-(Ethenyloxy)ethyl]phenol](/img/structure/B8604460.png)
